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Compound of Interest

3-(Ethylcarbamoyl)-5-
Compound Name:
nitrophenylboronic acid

Cat. No.: B1418644

Introduction

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a bespoke chemical entity of significant
interest within contemporary drug discovery and synthetic chemistry. Its unique trifunctional
architecture, featuring a boronic acid moiety, a nitro group, and an ethylamide, presents a
versatile scaffold for the development of targeted therapeutics and specialized chemical
probes. The boronic acid group is renowned for its ability to form reversible covalent bonds with
diols, a characteristic leveraged in sensors for saccharides and in the design of enzyme
inhibitors. The nitro group, a potent electron-withdrawing group, modulates the electronic
properties of the phenyl ring and can serve as a handle for further chemical transformations.
The ethylcarbamoyl group provides a point for hydrogen bonding interactions, influencing the
compound's solubility and its binding affinity with biological targets.

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
(Ethylcarbamoyl)-5-nitrophenylboronic acid. As experimentally derived spectra for this
specific compound are not widely published, this guide will present predicted data based on
established principles of spectroscopy and analysis of structurally analogous compounds.
Detailed, field-proven protocols for acquiring such data are also provided to ensure that
researchers can validate these predictions and further characterize this compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of
organic molecules in solution. The following sections detail the predicted 1H, 13C, and 1B NMR
spectra for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid, along with the rationale for these
predictions and protocols for data acquisition.

Predicted *H NMR Spectral Data

The predicted *H NMR spectrum of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid in a
solvent such as DMSO-de is expected to exhibit distinct signals corresponding to the aromatic
protons, the ethyl group protons, the amide proton, and the boronic acid protons.

Table 1: Predicted *H NMR Spectral Data for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid
in DMSO-de

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.benchchem.com/product/b1418644?utm_src=pdf-body
https://www.benchchem.com/product/b1418644?utm_src=pdf-body
https://www.benchchem.com/product/b1418644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale

~8.60 t,J=15Hz

1H

Ar-H (H-4)

Deshielded due
to the anisotropic
effect of the two
adjacent
electron-
withdrawing
groups (nitro and
carbamoyl). The
meta-coupling to
H-2 and H-6
results in a

triplet.

~8.45 t,J=15Hz

1H

Ar-H (H-6)

Similar electronic
environment to
H-4, leading to a
downfield shift.
Meta-coupling to
H-2 and H-4.

~8.20 t,J=15Hz

1H

Ar-H (H-2)

Slightly upfield
compared to H-4
and H-6 due to
being meta to the
nitro group.
Meta-coupling to
H-4 and H-6.

~8.50 t,J=55Hz

1H

N-H

The amide
proton is
expected to be a
broad triplet due
to coupling with
the adjacent CHz
group. Its
chemical shift
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can be variable
and is dependent
on concentration

and temperature.

~3.30

q,J=7.2 Hz

2H

-CHz-

The methylene
protons are
adjacent to the
amide nitrogen
and are split into
a quartet by the
neighboring

methyl protons.

~1.15

t,J=7.2Hz

3H

-CHs

The terminal
methyl protons
are splitinto a
triplet by the
adjacent
methylene

protons.

~8.10

brs

2H

B(OH)2

The protons of
the boronic acid
hydroxyl groups
are typically
broad and their
chemical shift is
highly dependent
on solvent,
concentration,
and water

content.

Diagram 1: *H NMR Acquisition Workflow
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A generalized workflow for acquiring a *H NMR spectrum.
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Predicted **C NMR Spectral Data

The proton-decoupled 3C NMR spectrum will provide insights into the carbon framework of the

molecule.

Table 2: Predicted 13C NMR Spectral Data for 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

in DMSO-de
Chemical Shift (6) ppm Assignment Rationale
The carbonyl carbon of the
amide is expected at a
~165 C=0 o ]
characteristic downfield
position.
The carbon atom attached to
~148 Ar-C-NO:z the nitro group is significantly
deshielded.
The carbon bearing the
boronic acid group will be
~138 Ar-C-B(OH)2 broad due to quadrupolar
relaxation of the boron
nucleus.
The carbon attached to the
~135 Ar-C-CONH
carbamoyl group.
~130 Ar-C-H Aromatic methine carbon.
~125 Ar-C-H Aromatic methine carbon.
~120 Ar-C-H Aromatic methine carbon.
The methylene carbon of the
~34 -CHz-
ethyl group.
The methyl carbon of the ethyl
~15 -CHs

group.

Predicted **B NMR Spectral Data
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1B NMR is a valuable tool for characterizing boron-containing compounds.

o Expected Chemical Shift: For a trigonal boronic acid, a broad signal is expected in the range
of & 28-34 ppm. The broadness is due to the quadrupolar nature of the 1B nucleus.

Experimental Protocol for NMR Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid.

o Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
The use of DMSO-ds is recommended due to the good solubility of many boronic acids
and the ability to observe exchangeable protons (NH and OH).

o Transfer the solution to a clean, dry 5 mm NMR tube.
e 1H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Tune and shim the probe to achieve optimal resolution.

o Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is
typically sufficient.

o Process the data with Fourier transformation, phase correction, and baseline correction.
o Reference the spectrum to the residual solvent peak of DMSO-de at & 2.50 ppm.

e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.

o Alarger number of scans (e.g., 1024 or more) will be required compared to *H NMR due to
the low natural abundance of *3C.
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o A spectral width of 0 to 200 ppm is appropriate.

o Reference the spectrum to the solvent peak of DMSO-ds at & 39.52 ppm.

e 1B NMR Acquisition:
o Use a broadband probe tuned to the 1B frequency.
o A spectral width of 100 to -100 ppm is suitable.
o Reference the spectrum to an external standard of BF3-OEtz at & 0.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the
mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and
elemental composition of a compound.

Predicted Mass Spectrometry Data

The molecular formula of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is CoH11BN20s, with
a monoisotopic mass of 238.0709 g/mol .

Table 3: Predicted m/z Values for Molecular lons

lon Calculated m/z lonization Mode
[M+H]* 239.0782 ESl+
[M+NaJ* 261.0601 ESl+
[M-H]~ 237.0636 ESI-

Experimental Protocol for Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent
such as methanol or acetonitrile.
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» Data Acquisition (Electrospray lonization - ESI):

o Use a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap
instrument) for accurate mass measurements.

o Infuse the sample solution directly into the ESI source.
o Acquire spectra in both positive and negative ion modes.

o Typical ESI conditions include a capillary voltage of 3-4 kV and a source temperature of
100-150°C.

o Scan a mass range of m/z 50-500.

Diagram 2: Mass Spectrometry Analysis Workflow
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A streamlined workflow for obtaining a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted Infrared Spectral Data

Table 4: Predicted Characteristic IR Absorption Bands

© 2025 BenchChem. All rights reserved. 10/ 15 Tech Support


https://www.benchchem.com/product/b1418644?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1418644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

Wavenumber (cm~?) Intensity Assignment

O-H stretch (boronic acid,

3400-3200 Broad, Strong _

likely hydrogen-bonded)
~3300 Medium N-H stretch (amide)
3100-3000 Medium Aromatic C-H stretch

) Aliphatic C-H stretch (-CH2-, -

2980-2850 Medium

CHs)
~1660 Strong C=0 stretch (Amide | band)
~1580 Strong N-H bend (Amide Il band)

Asymmetric and symmetric
1530 & 1350 Strong

NO:2 stretch
~1400 Strong B-O stretch
~1300 Medium C-N stretch
~730 Strong C-B stretch

Experimental Protocol for IR Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean.

o Place a small amount of the solid 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid onto

the crystal.

o Apply pressure with the instrument's anvil to ensure good contact.

o Data Acquisition:

o Use a Fourier Transform Infrared (FTIR) spectrometer.

o Collect a background spectrum of the empty ATR crystal.
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o Collect the sample spectrum.

o Atypical spectral range is 4000-400 cm~* with a resolution of 4 cm~1.

o Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Diagram 3: IR Spectroscopy Workflow
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A simple workflow for ATR-FTIR analysis.

UV-Visible Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Nitrophenyl compounds typically exhibit strong UV-Vis absorption.

Predicted UV-Visible Spectral Data

o Expected Absorption: 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is expected to have a
maximum absorption (Amax) in the UV region, likely between 260-280 nm, due to the t - 1*
transitions of the substituted aromatic ring.

e pH Dependence: The Amax may shift depending on the pH of the solution due to the
ionization of the boronic acid group.

e Saccharide Interaction: Upon binding with diols (e.g., fructose or glucose), a change in the
UV-Vis spectrum is anticipated. This is because the formation of the boronate ester alters the
electronic structure of the chromophore. This property is the basis for the use of similar
compounds as colorimetric sensors for saccharides.[1]

Experimental Protocol for UV-Visible Spectroscopy

o Sample Preparation:

o Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a
buffered aqueous solution).

o Prepare a series of dilutions to determine an optimal concentration that gives an
absorbance reading between 0.1 and 1.0.

o Data Acquisition:

(¢]

Use a dual-beam UV-Vis spectrophotometer.

[¢]

Use the same solvent for the blank as for the sample.

[¢]

Scan the wavelength range from 200 to 600 nm.

o

Record the absorbance spectrum and identify the Amax.

Conclusion
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This technical guide provides a foundational set of predicted spectroscopic data and robust
experimental protocols for the comprehensive characterization of 3-(Ethylcarbamoyl)-5-
nitrophenylboronic acid. While the presented data is predictive, it is grounded in the
fundamental principles of spectroscopic analysis and comparison with structurally related
molecules. The provided methodologies offer a clear path for researchers to obtain and verify
the empirical data, thereby confirming the structure and purity of this versatile chemical entity.
Adherence to these protocols will ensure the generation of high-quality, reliable data essential
for advancing research and development in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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